molecular formula C15H13N5O4 B2765590 ethyl 2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetate CAS No. 1396768-74-3

ethyl 2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetate

Cat. No.: B2765590
CAS No.: 1396768-74-3
M. Wt: 327.3
InChI Key: SMBRLQDVZAXGRT-UHFFFAOYSA-N
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Description

Ethyl [2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate is a complex organic compound that features a unique arrangement of heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Scientific Research Applications

Ethyl [2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole and pyridine rings. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for further applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound with additional hydrogen atoms .

Mechanism of Action

The mechanism of action of ethyl 2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Properties

IUPAC Name

ethyl 2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4/c1-2-23-13(22)9-20-8-10(3-4-12(20)21)15-18-14(19-24-15)11-7-16-5-6-17-11/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBRLQDVZAXGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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